molecular formula C14H18O5 B1360739 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid CAS No. 951884-83-6

5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid

Cat. No. B1360739
CAS RN: 951884-83-6
M. Wt: 266.29 g/mol
InChI Key: ILTIERWDFCYFTB-UHFFFAOYSA-N
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Description

“5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid” is a chemical compound with the linear formula C13H16O5 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids was carried out . Another example is the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitro­phenyl)­ac­rylate, a precursor to cytotoxic natural products carpatamides A–D, from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd(II)-catalyzed Heck reaction .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid” are not available, related compounds have been used in various reactions. For instance, boron reagents have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Metabolic Signaling in Adipose Tissue

Brown and beige adipose tissues, known for their roles in thermogenesis, also function as endocrine organs, influencing metabolism and energy expenditure. Metabolomics studies have identified several metabolites, including 3-methyl-2-oxovaleric acid, that are secreted by these adipocytes and affect metabolic functions in other tissues. These metabolites have been found to induce a brown adipocyte-specific phenotype in white adipocytes and enhance mitochondrial oxidative metabolism in skeletal myocytes, indicating their potential role in metabolic regulation and obesity treatment. The concentrations of these metabolites correlate with adipose browning markers and inversely associate with body mass index, suggesting their involvement in systemic energy homeostasis (Whitehead et al., 2021).

Synthesis and Biological Activity

Derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, structurally similar to the compound , have been synthesized and evaluated for their biological activities. These compounds exhibited fungicidal and insecticidal activities in greenhouse evaluations, suggesting the potential of 5-(2,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid and its derivatives in developing new agrochemicals or pharmaceuticals with specific biological activities (Liu, Li, & Li, 2004).

Safety and Hazards

The safety data sheet for the related compound “(3,4-Dimethoxyphenyl)acetic acid” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-9(7-14(16)17)6-12(15)11-5-4-10(18-2)8-13(11)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTIERWDFCYFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234174
Record name 2,4-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951884-83-6
Record name 2,4-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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